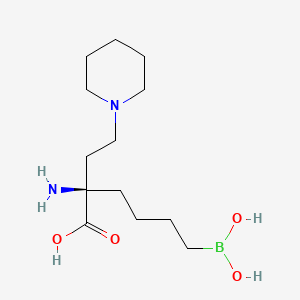

Arginase-Inhibitor 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arginase inhibitor 1 is a potent inhibitor of human arginase enzymes, specifically targeting both arginase I and II. Arginase enzymes play a crucial role in the urea cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea. The inhibition of arginase has significant implications in various medical fields, particularly in cancer therapy, as it can modulate the immune response and affect tumor growth .

Wissenschaftliche Forschungsanwendungen

Arginase-Inhibitor 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um den Harnstoffzyklus und den Argininstoffwechsel zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle der Arginase bei Zellfunktionen wie Proliferation, Differenzierung und Immunantwort.

Medizin: Wird wegen seines Potenzials in der Krebstherapie untersucht, insbesondere bei der Modulation der Immunantwort und der Hemmung des Tumorwachstums

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem er an die aktive Stelle von Arginase-Enzymen bindet und so deren Aktivität hemmt. Diese Hemmung führt zu einem Anstieg der L-Arginin-Spiegel, was die Immunantwort verstärken und das Tumorwachstum hemmen kann. Zu den molekularen Zielen gehören die Arginase-Enzyme selbst, und die beteiligten Pfade beziehen sich hauptsächlich auf den Harnstoffzyklus und den L-Arginin-Stoffwechsel .

Ähnliche Verbindungen:

OATD-02: Ein weiterer potenter Arginase-Inhibitor mit ähnlichen Anwendungen in der Krebstherapie.

CB-1158: Bekannt für seine immunvermittelten Antitumorwirkungen.

Nω-Hydroxy-nor-L-Arginin (nor-NOHA): Ein gut untersuchter Arginase-Inhibitor mit Anwendungen in verschiedenen Krankheitsmodellen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Potenz und Spezifität für sowohl Arginase I als auch II. Seine Fähigkeit, die Immunantwort zu modulieren und das Tumorwachstum zu beeinflussen, macht ihn zu einem wertvollen Werkzeug in der Krebsforschung und -therapie. Darüber hinaus trägt seine synthetische Zugänglichkeit und die gut definierten Reaktionsbedingungen zu seiner breiten Anwendung in der wissenschaftlichen Forschung bei .

Wirkmechanismus

- Role : ARG1 catalyzes the hydrolysis of arginine to urea and ornithine. It plays a crucial role in regulating cell proliferation, differentiation, and function .

- Resulting Changes : By blocking ARG1, the inhibitor increases intracellular levels of arginine. This has several effects, including reduced cell migration and suppression of epithelial-mesenchymal transition (EMT) in cancer cells .

- Downstream Effects : Reduced arginase activity leads to altered arginine availability, affecting cellular processes like EMT and migration .

- Molecular and Cellular Effects : Inhibition of ARG1 reduces cell migration and promotes EMT. This may have implications for cancer malignancy control .

- Environmental Factors : The compound’s efficacy and stability could be influenced by factors such as pH, temperature, and tissue-specific conditions. However, specific data on this aspect are not provided in the sources .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Vorbereitungsmethoden

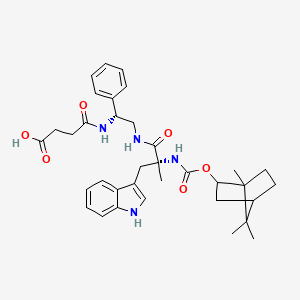

Synthesewege und Reaktionsbedingungen: Die Synthese von Arginase-Inhibitor 1 umfasst mehrere Schritte, die typischerweise mit der Herstellung eines geeigneten Vorläufers beginnen. Ein übliches Verfahren beinhaltet die Verwendung von Natriumhexamethyldisilazid (NaHMDS) in Tetrahydrofuran (THF) bei -40°C, gefolgt von der Zugabe eines Allyljodids oder Alkylbromids . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Endprodukt wird häufig mit Techniken wie Kristallisation oder Chromatographie gereinigt, um die für pharmazeutische Anwendungen erforderlichen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arginase-Inhibitor 1 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Umfassen typischerweise Reagenzien wie Alkylhalogenide oder Allyljodide in Gegenwart einer starken Base wie NaHMDS.

Oxidationsreaktionen: Können Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat umfassen.

Reduktionsreaktionen: Verwenden häufig Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So liefern Substitutionsreaktionen typischerweise alkylierte Derivate von this compound, während Oxidations- und Reduktionsreaktionen zu verschiedenen oxidierten oder reduzierten Formen der Verbindung führen können .

Vergleich Mit ähnlichen Verbindungen

OATD-02: Another potent arginase inhibitor with similar applications in cancer therapy.

CB-1158: Known for its immune-mediated anti-tumor effects.

Nω-hydroxy-nor-L-arginine (nor-NOHA): A well-studied arginase inhibitor with applications in various disease models.

Uniqueness: Arginase inhibitor 1 is unique due to its high potency and specificity for both arginase I and II. Its ability to modulate the immune response and affect tumor growth makes it a valuable tool in cancer research and therapy. Additionally, its synthetic accessibility and well-defined reaction conditions contribute to its widespread use in scientific research .

Eigenschaften

IUPAC Name |

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPILBYRQPOXMV-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ABH interact with arginase and what are the downstream effects?

A1: While the exact mechanism of interaction isn't detailed in the paper, ABH acts as a competitive inhibitor of arginase. [] This means it likely competes with L-arginine, the natural substrate, for binding to the active site of the enzyme. By inhibiting arginase, ABH prevents the breakdown of L-arginine into L-ornithine and urea. This, in turn, increases the availability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NOS-mediated nonadrenergic noncholinergic (NANC) relaxation in smooth muscle tissues like the internal anal sphincter (IAS). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)